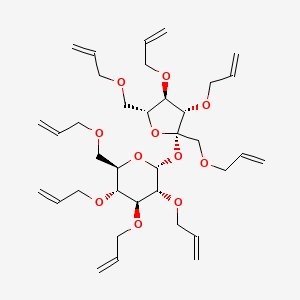

Octa-o-allylsucrose

Description

Properties

CAS No. |

14699-90-2 |

|---|---|

Molecular Formula |

C36H54O11 |

Molecular Weight |

662.8 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-bis(prop-2-enoxy)-2,5-bis(prop-2-enoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxane |

InChI |

InChI=1S/C36H54O11/c1-9-17-37-25-28-30(40-20-12-4)32(42-22-14-6)33(43-23-15-7)35(45-28)47-36(27-39-19-11-3)34(44-24-16-8)31(41-21-13-5)29(46-36)26-38-18-10-2/h9-16,28-35H,1-8,17-27H2/t28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |

InChI Key |

JLMPMMVIIJPWLT-YYEYMFTQSA-N |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCC=C)OCC=C)OCC=C)COCC=C)OCC=C)OCC=C)OCC=C |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)OC2(C(C(C(O2)COCC=C)OCC=C)OCC=C)COCC=C)OCC=C)OCC=C)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Octa O Allylsucrose

Established Synthetic Pathways for Octa-o-allylsucrose Synthesis

The synthesis of Octa-o-allylsucrose primarily involves the complete etherification of the eight hydroxyl groups of sucrose (B13894) with allyl groups. While classical methods have laid the groundwork, significant modifications have been introduced to enhance efficiency, safety, and yield.

The classical approach to synthesizing Octa-o-allylsucrose is based on the Williamson ether synthesis. A notable example is the procedure described by Brimacombe and his colleagues, which has been foundational in carbohydrate chemistry. google.comresearchgate.net This method typically involves treating sucrose with a strong base to form the corresponding alkoxides, which then react with an allyl halide.

Modern synthetic strategies have largely focused on modifying Brimacombe's original protocol to overcome certain limitations. google.comresearchgate.net A key modification involves the substitution of the solvent N,N-dimethylformamide (DMF). google.com In the classical procedure, a base such as sodium hydride is used to deprotonate the sucrose hydroxyl groups. The resulting sucrose polyanion is then nucleophilically substituted by an alkylating agent like allyl bromide. researchgate.net However, the use of DMF as a solvent in combination with sodium hydride at elevated temperatures has raised concerns regarding safety and toxicity. google.com

To improve the synthesis of Octa-o-allylsucrose, significant research has focused on optimizing reaction conditions, particularly the solvent system. The replacement of DMF with alternative polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Acetamide (DMAC) has proven to be a successful strategy. google.com This change addresses the hepatotoxicity associated with DMF and its potential for hazardous, uncontrolled reactions with sodium hydride at higher temperatures. google.com

The use of DMSO or DMAC has been shown to facilitate high yields, with reports of up to 95% for the analogous compound octa-O-crotylsucrose, suggesting similar efficiency for the synthesis of Octa-o-allylsucrose. google.com In a typical modified procedure, a dispersion of sodium hydride in oil is washed with dry hexanes and suspended in DMSO. google.com A solution of sucrose in DMSO is then added at a controlled temperature (e.g., 10 °C), followed by the addition of allyl bromide. google.com

| Solvent | Rationale for Use/Non-use | Reported Yield Efficiency | Key Considerations |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Classical solvent used in Brimacombe's procedure. | Effective, but often replaced. | Concerns over hepatotoxicity and incompatibility with sodium hydride at high temperatures. google.com |

| Dimethyl Sulfoxide (DMSO) | Modern alternative to DMF. | High yields (e.g., 95% for analogous compounds). google.com | Improved safety profile compared to DMF/NaH system. google.com |

| Dimethyl Acetamide (DMAC) | Modern alternative to DMF. | High yields (e.g., 95% for analogous compounds). google.com | Considered a safer and effective alternative for the reaction. google.com |

Following the synthesis, the crude product is a mixture containing the desired Octa-o-allylsucrose, residual reagents, and by-products. Achieving high purity is essential for its use in polymerization and other fine chemical applications. Flash column chromatography is the standard and most effective method for the purification of Octa-o-allylsucrose. google.comhawachhplccolumn.com

This technique utilizes a stationary phase, typically silica (B1680970) gel (e.g., 230-400 mesh), packed into a column. google.comchemistryviews.org The crude product is loaded onto the column, and a mobile phase (eluent) is passed through under positive pressure, which speeds up the separation process compared to traditional gravity chromatography. hawachhplccolumn.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. For Octa-o-allylsucrose, a gradient elution is often employed. The process may start with a non-polar solvent like hexanes to elute non-polar impurities, followed by a gradual increase in polarity, for instance, by introducing 10% ethyl acetate (B1210297) in hexanes, to elute the target compound. google.com The purity of the collected fractions is monitored by thin-layer chromatography (TLC). imperial.ac.uk

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel (230-400 mesh) | google.com |

| Mobile Phase (Eluent) | Initial elution with hexanes, followed by a mixture of 10% ethyl acetate in hexanes. | google.com |

| Technique | Gradient elution to separate impurities from the final product. | rochester.edu |

| Monitoring | Fractions are analyzed by Thin-Layer Chromatography (TLC) to identify and combine the pure product. | imperial.ac.uk |

| Outcome | Isolation of high-purity Octa-o-allylsucrose with reported yields as high as 87%. | google.com |

Optimization of Reaction Conditions and Solvent Systems (e.g., Dimethyl Sulfoxide, Dimethyl Acetamide)

Chemical Transformations of Octa-o-allylsucrose to Advanced Monomers

The eight peripheral allyl groups on the sucrose backbone make Octa-o-allylsucrose a versatile platform for further chemical transformations. A primary application is its conversion into multi-functional epoxy monomers.

Epoxy Allyl Sucrose (EAS) refers to a family of molecules derived from the epoxidation of some or all of the eight allyl groups of Octa-o-allylsucrose. researchgate.netresearchgate.net These sucrose-based epoxy monomers are of significant interest for producing bio-based epoxy resins, adhesives, and coatings. google.comjustia.com The conversion is achieved by reacting Octa-o-allylsucrose with an epoxidizing agent, which selectively converts the carbon-carbon double bonds of the allyl groups into oxirane (epoxide) rings. researchgate.netnajah.edu

The synthesis can be controlled to produce a mixture of epoxy sucroses with a varying average number of epoxy groups per molecule. google.com The reaction is typically carried out using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). researchgate.netnajah.edu

The epoxidation of the alkene functionalities in Octa-o-allylsucrose with peracetic acid is a well-established reaction in organic chemistry. researchgate.netresearchgate.net The underlying mechanism is an electrophilic addition where the peroxy acid acts as an oxygen atom donor. organic-chemistry.org

The reaction is generally understood to proceed via a concerted, single-step mechanism often referred to as the "Butterfly Mechanism". youtube.com In this process, the peroxy acid transfers an oxygen atom to the alkene, forming the epoxide ring. All bond-forming and bond-breaking events occur simultaneously without the formation of discrete intermediates like carbocations or radicals. organic-chemistry.org When the reaction is performed in situ, it can involve a multi-phase system where peracetic acid is generated in an aqueous phase and must transfer to the organic phase containing the Octa-o-allylsucrose for the reaction to occur. asianpubs.orgunal.edu.co Catalysts, such as tungstic acid, can be employed to facilitate the reaction. google.com

| Aspect | Description | Source |

|---|---|---|

| Reagent | Peracetic acid (CH₃CO₃H), often generated in situ from acetic acid and hydrogen peroxide. | researchgate.netasianpubs.org |

| Mechanism | Concerted, electrophilic oxygen atom transfer from the peracid to the allyl double bond. It is stereospecific. | organic-chemistry.orgyoutube.com |

| Reaction Phases | Can be a multiphase reaction where peracetic acid is formed in the aqueous phase and reacts with the substrate in the organic phase. | asianpubs.orgunal.edu.co |

| Catalysis | The reaction can be catalyzed by acids or transition metals, such as tungstic acid, to improve efficiency. | google.com |

| Product | Epoxy Allyl Sucrose (EAS), a mixture of molecules with varying degrees of epoxidation. | researchgate.net |

Synthesis of Epoxy Allyl Sucrose (EAS) Derivatives

Comparative Studies of Epoxidation Reagents and Efficiencies

The conversion of the eight allyl groups of octa-o-allylsucrose to oxirane rings yields sucrose-based epoxy monomers. These monomers, known as epoxy allyl sucroses (EAS), can possess a varying number of epoxy groups per sucrose molecule, depending on the reaction conditions and the reagents employed. researchgate.netresearchgate.net The efficiency of this epoxidation is a critical factor, and various reagents have been studied to optimize the process.

Peroxy acids are common reagents for the epoxidation of olefins. One effective method for the epoxidation of octa-o-allylsucrose involves the use of aqueous peracetic acid (32% solution) in the presence of a buffer like sodium acetate. researchgate.net This system has been shown to efficiently convert the allyl groups to epoxides. The degree of epoxidation can be controlled by adjusting the molar ratio of the peroxy acid to the allyl groups and the reaction time. For instance, studies have demonstrated that the average number of epoxy groups per sucrose molecule can be systematically varied. researchgate.net

Another reagent used for the epoxidation of allyl sucrose is m-chloroperoxybenzoic acid (m-CPBA). najah.edu While effective, comparisons with other reagents under similar conditions are essential for determining the most efficient pathway.

Tungstic acid-based reagents also present a viable option for epoxidation. The treatment of sodium tungstate (B81510) with phosphoric acid generates phosphotungstic acid oligomers. In the presence of hydrogen peroxide, these form peroxy tungstides that are capable of epoxidizing terminal olefins like the allyl groups in octa-o-allylsucrose. google.com These reactions are often conducted under phase transfer conditions. google.com

A comparative point arises when considering the structure of the olefin. For example, the epoxidation of octa-o-crotylsucrose, which contains disubstituted olefins, is generally more favorable than the epoxidation of octa-o-allylsucrose with its terminal olefins. google.com This highlights the influence of the substrate's electronic and steric properties on the reaction efficiency.

The following table, derived from research findings, illustrates the controlled epoxidation of octa-o-allylsucrose using peracetic acid, showcasing how reaction parameters influence the average number of epoxy groups.

| Entry | Substrate (OAS, g) | Peracetic Acid (equiv) | Reaction Time (h) | Average No. of Epoxy Groups | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3.0 | 6 | 30 | 1.6 | 87 |

| 2 | 3.0 | 31 | 50 | 3.7 | 95 |

| 3 | 6.0 | 96.7 | 100 | 3.7 | 75 |

Data adapted from Sachinvala et al., 1998. researchgate.net

Other Functionalization Pathways of Allyl Groups

Beyond epoxidation, the eight pendant allyl groups of octa-o-allylsucrose serve as versatile handles for a variety of chemical transformations, opening pathways to novel sucrose-based polymers and materials. mdpi.comnih.gov These functionalization strategies leverage the reactivity of the carbon-carbon double bond in the allyl moiety.

Thiol-Ene "Click" Chemistry: One of the most efficient methods for modifying the allyl groups is the thiol-ene reaction. This "click" reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the allyl group. mdpi.com It can be initiated either thermally or photochemically. This pathway has been successfully used to photopolymerize octa-o-allylsucrose with multifunctional thiols, creating crosslinked polymer networks. researchgate.net The reaction is known for its high efficiency, stereoselectivity, and tolerance to various functional groups. mdpi.com

Halogenation: The allyl groups can undergo halogenation, such as bromination. This reaction adds bromine atoms across the double bond, leading to a dibrominated propyl ether attached to the sucrose backbone. This post-functionalization method introduces new reactive sites for further derivatization. nih.gov

Dihydroxylation: The direct dihydroxylation of the allyl double bonds is another important transformation. This oxidative reaction converts the allyl group into a diol (glycerol ether) moiety, significantly increasing the hydrophilicity and the number of hydroxyl groups on the sucrose derivative. mdpi.comuu.nl

Isomerization: The allyl ethers can be isomerized to their corresponding 1-propenyl ethers. This transformation is often catalyzed by transition metal complexes, particularly those based on ruthenium. mdpi.com The resulting propenyl ethers are valuable monomers for cationic photopolymerization, a process not readily achievable with the less reactive allyl ethers. mdpi.comresearchgate.net

Hydrosilylation: The reaction of the allyl groups with silanes (R₃SiH) or hydrosiloxanes in the presence of a catalyst provides a route to silicon-containing sucrose derivatives. This hydrosilylation reaction is a highly efficient method for creating organic-inorganic hybrid materials. mdpi.com

These diverse functionalization pathways underscore the utility of octa-o-allylsucrose as a multifunctional building block for creating a wide array of complex and tailored macromolecules.

Polymerization Mechanisms and Crosslinking Architectures Mediated by Octa O Allylsucrose

Free Radical Polymerization Involving Octa-o-allylsucrose

Free-radical polymerization is a primary method for polymerizing vinyl monomers, initiated by species with unpaired electrons known as free radicals. uc.edu In these systems, Octa-o-allylsucrose is incorporated not as a primary monomer but as a comonomer or crosslinking agent, profoundly affecting the final properties of the polymer. justia.com

A crosslinking agent is a monomer with two or more polymerizable groups that can become part of different polymer chains, linking them together. mdpi.com Octa-o-allylsucrose, with its eight reactive allylic double bonds, serves as a highly efficient crosslinking agent in polymerization with vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656). justia.comgoogle.com This high functionality allows it, theoretically, to connect up to eight different polymer chains. google.com In contrast, common commercial crosslinkers such as those derived from ethylene (B1197577) glycol or pentaerythritol (B129877) can only link two to four chains. google.com

The incorporation of Octa-o-allylsucrose into poly(methyl methacrylate) (PMMA) and styrene polymers results in a thermoset material. google.com When a growing polymer chain radical adds to one of the accessible terminal double bonds of the Octa-o-allylsucrose molecule, a crosslink is initiated. google.com This process creates a three-dimensional network structure, which enhances the material's resistance to solvents and crazing. mdpi.comgoogle.com The use of Octa-o-allylsucrose has been shown to impart exceptional thermal stability to both crosslinked and uncrosslinked PMMA and styrene polymers. researchgate.net For instance, PMMA containing Octa-o-allylsucrose (0.1-1.0 mol %) exhibited degradation temperatures between 334 and 354°C, a significant increase from the 284°C degradation temperature of pure PMMA. researchgate.net

| Property | Pure PMMA | PMMA with Octa-o-allylsucrose (0.1-1.0 mol %) |

| Degradation Temperature | 284°C researchgate.net | 334 - 354°C researchgate.net |

| Long-term Air Aging (200°C) | Loses >50% weight within 15 hours researchgate.net | Loses ~8% weight after 1 day, ~20% after 8.5 days researchgate.net |

The kinetics of copolymerization, which describe the rates at which different monomers are incorporated into a growing polymer chain, are crucial for designing functional copolymers. rsc.orgresearchgate.net Allyl ethers, such as those in Octa-o-allylsucrose, generally exhibit poor copolymerization with monomers like MMA. researchgate.net However, studies have shown that a notable portion of the Octa-o-allylsucrose does react. In one study, it was estimated that approximately 31% of the Octa-o-allylsucrose units reacted during polymerization with MMA. researchgate.net

The rate of polymerization in free radical systems is typically proportional to the monomer concentration and the square root of the initiator concentration. uc.edu The reactivity of the allylic double bonds in Octa-o-allylsucrose is lower than that of vinyl monomers like MMA. This difference in reactivity ratios means that the vinyl monomer will preferentially add to the growing chain. rsc.org Despite this, the high concentration of allyl groups on each sucrose (B13894) molecule ensures that sufficient crosslinking occurs to form a network structure. google.com

The reactivity of the allyl groups in Octa-o-allylsucrose is central to its function and involves several mechanistic pathways, including chain transfer and intramolecular reactions.

Chain transfer is a reaction where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. wikipedia.orgyoutube.com This process can terminate the growth of one chain while initiating a new one. wikipedia.org In the case of Octa-o-allylsucrose, the allylic double bond is not activated by a neighboring group that would stabilize a radical formed by the addition of a growing polymer chain. google.com

However, when a growing polymer radical adds across an allylic double bond, the neighboring allylic ether groups can stabilize the resulting radical through a chain transfer reaction involving an allylic hydrogen. google.com This process is particularly significant at elevated temperatures (e.g., ~200°C), where depolymerization of PMMA can occur. Unreacted allylic groups on the Octa-o-allylsucrose can quench the radicals formed by polymer chain cleavage through hydrogen transfer. google.comresearchgate.net This action terminates the depropagation of the macroradicals and contributes to the enhanced thermal stability of the polymer. researchgate.net The resulting allyl radical is then stabilized and can participate in further reactions. google.com

The allyl radical generated through chain transfer or direct addition has several potential fates. It can initiate the polymerization of a new monomer molecule, crosslink with another growing polymer chain, or engage in intramolecular coupling. google.com Intramolecular coupling involves the radical reacting with another double bond within the same Octa-o-allylsucrose molecule. These reactions, along with intermolecular crosslinking, are fundamental to the development of the dense, three-dimensional network structure of the final polymer. google.com Radical cleavage of the sucrose disaccharide itself and hydrogen abstraction from carbons bearing ether groups are also believed to yield fragments via chain transfer processes that can rejoin to create additional crosslinks. google.com

Mechanistic Studies of Allylic Double Bond Reactivity in Polymerization

Chain Transfer Reactions and Radical Stabilization

Curing Reactions of Sucrose-based Epoxy Monomers

Beyond its use in free-radical polymerization, Octa-o-allylsucrose serves as a precursor for sucrose-based epoxy monomers. google.comresearchgate.net These monomers can be produced by the epoxidation of the allyl groups on the sucrose molecule, converting Octa-o-allylsucrose into Epoxy Allyl Sucrose (EAS). researchgate.netresearchgate.net The resulting epoxy monomers will have a variable number of epoxy groups per sucrose molecule, depending on the extent of the epoxidation reaction. researchgate.netjustia.com

These sucrose-based epoxy monomers can then be cured, or crosslinked, to form rigid epoxy resins. google.comjustia.com The curing process typically involves reacting the epoxy monomers with a curing agent, which can be nucleophilic or electrophilic. justia.com A common nucleophilic curing agent is diethylenetriamine (B155796) (DETA). researchgate.net The curing characteristics of EAS have been studied and compared to conventional petroleum-based epoxy systems like diglycidyl ether of bisphenol A (DGEBA). researchgate.net

Studies using Differential Scanning Calorimetry (DSC) have detailed the curing behavior. For example, EAS cured with DETA exhibits a heat of cure of approximately 108.8 kJ/mol of epoxy, which is comparable to the DGEBA system under similar conditions. researchgate.net The glass transition temperature (Tg), a measure of the polymer's transition from a rigid to a more flexible state, is dependent on the degree of epoxidation and the concentration of the curing agent. researchgate.net For DETA-cured EAS, Tgs have been observed to vary from -17°C to 72°C. researchgate.net

| Epoxy System | Curing Agent | Curing Temperature | Heat of Cure (kJ/mol epoxy) | Max. Glass Transition Temp. (Tg) |

| Epoxy Allyl Sucrose (EAS) | Diethylenetriamine (DETA) | 100 - 125°C researchgate.net | ~108.8 researchgate.net | 72°C researchgate.net |

| Diglycidyl ether of bisphenol A (DGEBA) | Diethylenetriamine (DETA) | 100 - 125°C researchgate.net | ~108.8 researchgate.net | 134°C researchgate.netresearchgate.net |

The final crosslinked epoxy polymers derived from sucrose are insoluble in common solvents like water, acetone, and tetrahydrofuran, indicating the formation of a robust network. researchgate.net

Amine-initiated Curing Mechanisms (e.g., Diethylenetriamine)

The curing of epoxy allyl sucrose (EAS), derived from the epoxidation of octa-o-allylsucrose, is commonly achieved using amine-based curing agents. researchgate.netresearchgate.net Polyamines such as Diethylenetriamine (DETA) are particularly effective for this purpose. researchgate.netresearchgate.netresearchgate.net The curing mechanism is based on the nucleophilic addition reaction between the amine and the epoxy (oxirane) rings of the EAS molecule.

Each nitrogen-hydrogen (N-H) bond within the DETA molecule is capable of reacting with an epoxy group. google.com The reaction initiates when a primary amine group of DETA attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine, as well as the original secondary amine in the DETA structure, can then react with additional epoxy groups. This process continues, building a highly crosslinked, three-dimensional polymer network. google.comncsu.edu The high functionality of EAS, which can possess up to eight epoxy groups per sucrose molecule, combined with the multiple reactive sites on a polyamine like DETA, allows for the formation of a dense and rigid thermoset structure. google.com The resulting crosslinked polymers are typically insoluble in common solvents like water, acetone, and tetrahydrofuran. researchgate.net

Comparative Curing Behavior with Petroleum-derived Epoxy Resins (e.g., Diglycidyl Ether of Bisphenol A)

The curing characteristics of sucrose-based epoxy resins are often benchmarked against conventional petroleum-derived systems, such as those based on the Diglycidyl Ether of Bisphenol A (DGEBA). researchgate.netresearchgate.net Studies comparing EAS and DGEBA, both cured with Diethylenetriamine (DETA), reveal significant differences and similarities in their behavior. researchgate.netresearchgate.net

When cured under similar conditions (100–125 °C), both EAS and DGEBA exhibit a comparable heat of cure, measured at approximately 108.8 kJ per mole of epoxy groups. researchgate.netresearchgate.net This suggests that the fundamental ring-opening reaction is energetically similar for both the bio-based and petroleum-based epoxides.

However, a major divergence is observed in the thermal properties of the resulting thermosets, specifically the glass transition temperature (Tg). The maximum Tg for a DETA-cured DGEBA polymer can reach as high as 134 °C. researchgate.netresearchgate.net In contrast, the Tg for cured EAS systems varies over a broader and lower range, from -17 °C to 72 °C. researchgate.netresearchgate.net This lower Tg range for the sucrose-based polymer indicates a more flexible network structure compared to the rigid aromatic backbone of DGEBA. Despite the lower Tg, the mechanical properties, such as break shear and Young's modulus, of cured EAS have been found to be similar to those of DGEBA. researchgate.net

| Monomer System | Curing Temperature (°C) | Heat of Cure (kJ/mol epoxy) | Maximum Glass Transition Temperature (Tg, °C) |

|---|---|---|---|

| Epoxy Allyl Sucrose (EAS) | 100 - 125 | ~108.8 | -17 to 72 |

| Diglycidyl Ether of Bisphenol A (DGEBA) | 100 - 125 | ~108.8 | 134 |

Influence of Monomer Structure on Curing Characteristics

The specific structure of the functionalized sucrose monomer plays a critical role in defining the curing behavior and the final properties of the thermoset. researchgate.net For epoxy allyl sucrose, a key structural parameter is the average degree of epoxidation—that is, the number of allyl groups per sucrose molecule that have been converted into oxirane rings. researchgate.net Research has demonstrated that the glass transition temperature (Tg) of the final cured polymer is directly influenced by both this degree of epoxidation and the concentration of the amine curing agent used. researchgate.netresearchgate.net A higher degree of epoxidation can lead to a higher crosslink density, which generally results in a higher Tg.

A clear illustration of the influence of monomer structure can be seen when comparing the curing of epoxy allyl sucroses (EAS) with that of epoxy crotyl sucroses (ECS), which are derived from octa-o-crotylsucrose. researchgate.net The simple change from an allyl (-CH₂-CH=CH₂) to a crotyl (-CH₂-CH=CH-CH₃) side chain significantly alters the curing process. ECS requires higher curing temperatures (150–171 °C) and exhibits a lower heat of cure (approximately 83.7 kJ/mol epoxy) when reacted with DETA. researchgate.netresearchgate.net This difference highlights the sensitivity of the curing reaction to the steric and electronic environment of the reactive epoxy group, demonstrating how subtle modifications to the monomer's molecular architecture can have a substantial impact on polymerization.

| Monomer System | Curing Temperature (°C) | Heat of Cure (kJ/mol epoxy) |

|---|---|---|

| Epoxy Allyl Sucrose (EAS) | 100 - 125 | ~108.8 |

| Epoxy Crotyl Sucrose (ECS) | 150 - 171 | ~83.7 |

Structural Elucidation and Advanced Spectroscopic/analytical Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is fundamental to confirming the successful synthesis of octa-o-allylsucrose, ensuring all eight hydroxyl groups of the parent sucrose (B13894) molecule have been allylated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of octa-o-allylsucrose. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. aocs.orglibretexts.org

In ¹H NMR analysis, the spectra confirm the presence of the allyl groups through characteristic signals corresponding to the vinyl and methylene (B1212753) protons. The absence of broad signals typical of hydroxyl (-OH) protons indicates the complete etherification of the sucrose backbone.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. libretexts.org The spectrum of octa-o-allylsucrose shows distinct peaks for the carbons of the sucrose core and the attached allyl groups. The successful synthesis is confirmed by the presence of signals corresponding to the eight allyl groups and the appropriate shifts in the sucrose carbon signals upon etherification. researchgate.net The chemical structures of synthesized monomers like octa-o-allyl sucrose are typically identified using both ¹H-NMR and ¹³C-NMR. researchgate.net

Table 1: Representative NMR Data for Allyl Groups This table presents typical chemical shift ranges for the allyl group protons and carbons.

| Nucleus | Group | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | -CH₂- (allyl) | ~4.0 | Methylene protons adjacent to the ether oxygen |

| ¹H | =CH₂ (vinyl) | ~5.2 - 5.4 | Terminal vinyl protons |

| ¹H | -CH= (vinyl) | ~5.8 - 6.0 | Internal vinyl proton |

| ¹³C | -CH₂- (allyl) | ~70 - 75 | Methylene carbon adjacent to the ether oxygen |

| ¹³C | =CH₂ (vinyl) | ~117 | Terminal vinyl carbon rsc.org |

| ¹³C | -CH= (vinyl) | ~134 | Internal vinyl carbon rsc.org |

Infrared (IR) spectroscopy is employed to verify the presence of key functional groups within the octa-o-allylsucrose molecule and to confirm the completion of the synthesis reaction. najah.edu A crucial piece of evidence from the IR spectrum is the disappearance of the broad absorption band corresponding to O-H stretching of the hydroxyl groups, which is prominent in the spectrum of sucrose.

The spectrum of octa-o-allylsucrose is characterized by specific absorption bands that confirm its structure:

C-O-C Stretching: Strong bands indicating the ether linkages between the sucrose and allyl groups.

C=C Stretching: A characteristic peak for the carbon-carbon double bond within the allyl groups.

=C-H Bending: Bands corresponding to the out-of-plane bending of the vinyl C-H bonds.

sp² and sp³ C-H Stretching: Signals just above and below 3000 cm⁻¹ corresponding to the C-H bonds of the vinyl and alkyl portions of the molecule, respectively.

Table 2: Characteristic Infrared (IR) Absorption Bands for Octa-o-allylsucrose

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | =C-H (vinyl) |

| 3000 - 2850 | Stretching | -C-H (alkyl) |

| ~1645 | Stretching | C=C (alkene) |

| 1150 - 1050 | Stretching | C-O-C (ether) |

| ~995 and ~920 | Bending (out-of-plane) | =C-H (vinyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Chromatographic Separation and Purity Assessment

Following synthesis, octa-o-allylsucrose must be isolated from the reaction mixture and its purity confirmed. Chromatographic techniques are essential for this purpose, separating the desired product from unreacted starting materials, partially substituted sucrose derivatives, and other impurities. google.com

Flash column chromatography is the standard method for the preparative purification of octa-o-allylsucrose. google.comjustia.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on polarity. rochester.eduhawachhplccolumn.com For octa-o-allylsucrose, a non-polar solvent system is generally used.

The process involves packing a column with silica gel (e.g., 230-400 mesh) and eluting the crude product with a solvent gradient. google.com A common eluent system starts with a non-polar solvent like hexanes to wash away highly non-polar impurities, followed by a gradual increase in polarity by adding a solvent such as ethyl acetate (B1210297). google.comjustia.com For instance, a purification might involve elution first with pure hexanes, followed by 10% ethyl acetate in hexanes. google.comjustia.com The fractions are collected and analyzed (often by TLC) to isolate the pure octa-o-allylsucrose, which can be obtained in high yields (e.g., 87%). google.com

Thin Layer Chromatography (TLC) is an indispensable analytical tool used throughout the synthesis and purification of octa-o-allylsucrose. umich.edusigmaaldrich.com It is primarily used to monitor the progress of the allylation reaction by comparing the reaction mixture to the sucrose starting material. iitg.ac.in On a silica gel TLC plate, the fully substituted, less polar octa-o-allylsucrose will have a higher retention factor (Rf) value and travel further up the plate than the highly polar sucrose.

TLC is also used to analyze the fractions collected during flash column chromatography to identify those containing the pure product. umich.edu The choice of mobile phase for TLC is typically a mixture of non-polar and polar solvents, such as ethyl acetate and hexanes, which allows for the effective separation of spots based on polarity. utexas.edu

Flash Column Chromatography

Thermal Analysis Methodologies in Polymer Characterization

Octa-o-allylsucrose is a key monomer used to create polymers with enhanced thermal stability. google.commdpi.com Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are critical for characterizing these polymers. justia.comscholaris.ca TGA measures the change in mass of a material as a function of temperature, providing crucial data on its thermal stability and decomposition profile. scholaris.ca

When octa-o-allylsucrose is incorporated as a comonomer or additive into polymers like poly(methyl methacrylate) (PMMA), it can significantly increase the degradation temperature. researchgate.net For example, while pure PMMA degrades around 284°C, PMMA containing even small amounts (0.1-1.0 mol%) of octa-o-allylsucrose can exhibit degradation temperatures between 334°C and 354°C. researchgate.net This enhancement is attributed to the ability of the allyl groups to quench radicals formed during thermal depolymerization, thus stabilizing the polymer network. google.com TGA is the primary technique used to quantify this dramatic improvement in thermal stability. scholaris.caresearchgate.net

Thermogravimetric Analysis (TGA) for Polymer Degradation Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and compositional properties of materials by measuring changes in mass as a function of temperature. For polymers derived from octa-o-allylsucrose, TGA is instrumental in elucidating their degradation profiles. The analysis involves heating a small sample at a controlled rate in a specific atmosphere, typically nitrogen or air, to observe its decomposition. aurigaresearch.com

The thermal degradation of polymers often occurs in distinct stages, which can be quantified by TGA. For instance, in materials blended with other components, the initial weight loss at lower temperatures (up to around 100°C) is often attributable to the evaporation of moisture. sapub.org As the temperature increases, the polymer itself begins to decompose. In the case of organic polymers, this degradation typically occurs at temperatures above 200°C. sapub.org

The data obtained from TGA, often presented as a thermogram (a plot of mass versus temperature), reveals the onset temperature of degradation, the rate of decomposition, and the amount of residual mass at the end of the analysis. For example, a study on a different organic resin showed thermal degradation beginning at 440°C with a significant mass loss, followed by the combustion of carbon residue at a higher temperature when the atmosphere was switched to oxygen. This type of multi-step degradation is characteristic of complex polymeric systems.

The following interactive table presents hypothetical TGA data for a polymer based on octa-o-allylsucrose, illustrating typical degradation stages.

| Temperature Range (°C) | Weight Loss (%) | Attributed Component/Process |

| 25-150 | 1.5 | Moisture and volatile solvents |

| 250-450 | 65.0 | Primary degradation of the allyl sucrose polymer backbone |

| 450-600 | 25.0 | Secondary degradation of char residue |

| >600 | 8.5 | Final inorganic residue |

This table is generated based on typical polymer degradation profiles and is for illustrative purposes only.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for investigating the curing process and thermal transitions of polymers like those derived from octa-o-allylsucrose. tainstruments.com DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.com The curing of thermosetting resins, which is relevant to octa-o-allylsucrose polymerization, is an exothermic process, meaning it releases heat. researchgate.net This heat release is detected by the DSC instrument and provides a wealth of information about the curing reaction. researchgate.netnih.gov

A typical DSC thermogram for a curing reaction shows an exothermic peak. nih.gov From this peak, several key parameters can be determined, including the onset temperature of curing, the peak exothermic temperature (which corresponds to the maximum reaction rate), and the total heat of reaction (ΔH). nih.gov The total heat of reaction is proportional to the extent of the curing reaction. researchgate.net

By performing DSC scans at different heating rates, it is possible to determine the kinetic parameters of the curing reaction, such as the activation energy (Ea). mdpi.comnasa.gov The activation energy provides insight into the energy barrier that must be overcome for the curing reaction to proceed. Isothermal DSC experiments, where the temperature is held constant, can also be used to study curing kinetics by monitoring the heat flow as a function of time. tainstruments.comnih.gov

Below is an interactive data table showing representative DSC data for the curing of an octa-o-allylsucrose-based resin at various heating rates.

| Heating Rate (°C/min) | Onset Curing Temperature (°C) | Peak Curing Temperature (°C) | Total Heat of Reaction (J/g) |

| 5 | 155 | 175 | 320 |

| 10 | 165 | 188 | 325 |

| 15 | 172 | 196 | 328 |

| 20 | 178 | 205 | 330 |

This table contains hypothetical data for illustrative purposes.

Mass Spectrometry for Investigating Reaction Pathways and Degradation Products

Mass spectrometry (MS) is an indispensable analytical technique for identifying the chemical structures of molecules. In the context of octa-o-allylsucrose, it is particularly valuable for elucidating reaction pathways and characterizing degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules, such as those involved in the polymerization and degradation of octa-o-allylsucrose. nih.gov ESI-MS allows for the transfer of ions from solution into the gas phase, enabling their analysis by the mass spectrometer. nih.gov This technique is particularly powerful for monitoring reactions in real-time, providing snapshots of the reaction mixture at different time points. semanticscholar.org

By directly analyzing the reaction mixture, ESI-MS can help identify reactive intermediates, which are often transient species that are difficult to isolate. nih.govrsc.org The identification of these intermediates is crucial for piecing together the step-by-step mechanism of a chemical reaction. rsc.org For instance, in the study of other complex reactions, ESI-MS has been used to follow the formation of various intermediate species over time, providing direct evidence for proposed reaction pathways. rsc.org

The following table illustrates the types of species that could be hypothetically identified by ESI-MS during the initial stages of octa-o-allylsucrose polymerization.

| m/z (mass-to-charge ratio) | Proposed Species | Role in Reaction |

| 598.3 | [Octa-o-allylsucrose + H]⁺ | Starting Material |

| 616.3 | [Octa-o-allylsucrose + H₂O + H]⁺ | Hydrated Monomer |

| 1195.6 | [Dimer + H]⁺ | Early Polymerization Product |

| 1792.9 | [Trimer + H]⁺ | Growing Polymer Chain |

This table is for illustrative purposes and contains hypothetical data.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is invaluable for the unambiguous identification of unknown degradation products. When octa-o-allylsucrose-based polymers are subjected to thermal or oxidative stress, they can break down into a complex mixture of smaller molecules.

HRMS, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), can be used to separate and identify the individual components of this mixture. researchgate.net The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to the detected ions, which is a critical step in structure elucidation. researchgate.net For example, HRMS has been successfully employed to identify numerous new species formed during the degradation of other complex organic materials. rsc.orgresearchgate.net

An interactive table with hypothetical HRMS data for the degradation products of an octa-o-allylsucrose polymer is presented below.

| Measured m/z | Calculated Elemental Formula | Proposed Degradation Product |

| 112.0524 | C₆H₈O₂ | Allyl Acrylate |

| 154.0681 | C₈H₁₀O₃ | Vanillyl Acetone |

| 180.0634 | C₉H₁₂O₃ | Syringol Acetone |

| 222.0943 | C₁₂H₁₄O₄ | Ferulic Acid Ethyl Ester |

This table contains hypothetical data for illustrative purposes.

Investigation of Macromolecular Properties and Performance Attributes

Impact on Polymer Thermal Stability and Degradation Profiles

Octa-o-allylsucrose has been identified as a highly effective agent for improving the thermal stability of various polymers, notably poly(methyl methacrylate) (PMMA). Its presence within a polymer matrix can significantly elevate the degradation temperature and alter the degradation profile, leading to materials with enhanced durability at elevated temperatures. researchgate.netjustia.com

The primary mechanism by which octa-o-allylsucrose enhances thermal stability is through radical quenching. google.com During thermal degradation, which for a polymer like PMMA occurs at approximately 200°C, polymer chains cleave, forming radicals that propagate the depolymerization process. researchgate.netgoogle.com The allylic ether groups on the octa-o-allylsucrose molecule can intervene in this process. google.com

A key step is the transfer of a hydrogen atom from an unreacted allylic group on the sucrose (B13894) derivative to the polymer chain radical, effectively quenching it. google.com This action terminates the depropagation of the polymer chain. The resulting allyl radical is then available to participate in other reactions, such as adding to another polymer chain radical to create additional network crosslinks or otherwise quenching the depolymerization process. google.com This dual function of radical quenching and network formation contributes to the unprecedented thermal stabilization observed in polymers containing sucrose ethers. researchgate.net

When compared to other sucrose-based stabilizers, octa-o-allylsucrose demonstrates distinct properties, particularly in contrast to its close analog, octa-o-crotylsucrose. researchgate.netgoogle.com While both compounds provide exceptional thermal stability to polymers like PMMA, they function through different mechanisms. google.comresearchgate.net

Octa-o-allylsucrose acts as a crosslinking agent. google.com Its terminal double bonds are readily accessible, allowing polymer radicals (such as methacryl radicals) to add across them, which generates a crosslinked, thermoset material. google.com In contrast, octa-o-crotylsucrose is considered a non-crosslinking stabilizer. google.com The presence of a terminal methyl group in the crotyl ether sterically hinders and electronically deactivates the double bond, making it less susceptible to addition by polymer radicals. google.com Instead, it is believed to engage in chain transfer reactions, which can lead to branched polymers that remain soluble, unlike the thermosets formed with octa-o-allylsucrose. google.com

Thermogravimetric analysis highlights these differences. PMMA containing 1 mol% of octa-o-allylsucrose exhibits a degradation temperature between 334°C and 354°C, depending on the concentration. researchgate.netresearchgate.net In comparison, PMMA with 1 mol% octa-o-crotylsucrose degrades at 322°C. Both are significant improvements over linear PMMA, which degrades at 284°C. researchgate.netresearchgate.net

Table 1: Comparative Thermal Degradation of PMMA with Sucrose-Based Stabilizers

| Polymer Composition | Degradation Temperature (°C) |

|---|---|

| Linear PMMA | 284 |

| PMMA + 1 mol% Octa-o-crotylsucrose | 322 |

| PMMA + 0.1-1.0 mol% Octa-o-allylsucrose | 334 - 354 |

Data sourced from thermogravimetric analysis studies. researchgate.netresearchgate.net

Long-term aging studies conducted at 200°C in air provide further evidence of the remarkable stability imparted by octa-o-allylsucrose. researchgate.net In these studies, PMMA modified with sucrose ethers like octa-o-allylsucrose demonstrated superior performance compared to linear PMMA and PMMA crosslinked with conventional agents. researchgate.net

While standard PMMA samples lost over 50% of their original weight within 15 hours at 200°C, polymers containing sucrose-based ethers showed significantly lower mass loss, with only about 8% and 20% loss after 1 and 8.5 days, respectively. researchgate.net Furthermore, the sucrose ether-containing polymers did not sag (B610663) or flow after being heated for 24 hours at 200°C, although some yellowing was observed. researchgate.net This indicates excellent dimensional stability under prolonged thermal stress.

Comparative Analysis with Other Sucrose-based Stabilizers (e.g., Octa-o-crotylsucrose)

Formation of Crosslinked Polymer Networks and Thermoset Properties

The molecular structure of octa-o-allylsucrose, with its eight reactive allyl double bonds, makes it an exceptionally efficient crosslinking agent. google.com During polymerization, these double bonds can react with and connect multiple growing polymer chains. google.com This high functionality allows for the creation of a dense, three-dimensional polymer network. google.com

The ability of octa-o-allylsucrose to crosslink up to eight polymer chains at theoretical efficiency surpasses that of many commercial crosslinkers, such as trimethylolpropane (B17298) trimethacrylate (TMPTMA), which can only link 2 to 4 chains. researchgate.netgoogle.com The result of this extensive crosslinking is the formation of a thermoset material. google.com Thermosets are characterized by their rigid network structure, which imparts high thermal and dimensional stability, and insolubility in solvents. google.com The ready accessibility of the terminal double bonds in the allyl groups facilitates the addition of polymer radicals, leading to the generation of these robust thermoset properties. google.com

Modulation of Polymer Thermomechanical Behavior through Octa-o-allylsucrose Incorporation

The formation of a crosslinked network via the incorporation of octa-o-allylsucrose directly modulates the thermomechanical behavior of the host polymer. The introduction of crosslinks restricts the movement of polymer chains, which generally leads to an increase in stiffness, hardness, and the glass transition temperature (Tg) of the material.

Long-term aging studies have shown that PMMA containing octa-o-allylsucrose does not flow or sag when heated at 200°C for 24 hours. researchgate.net This demonstrates a significant enhancement in thermomechanical stability, preventing the polymer from softening and deforming at temperatures where the unmodified polymer would fail. This behavior is a direct consequence of the rigid, crosslinked network created by the sucrose-based additive. In contrast, related non-crosslinking additives like octa-o-crotylsucrose can act as a plasticizer, reducing the Tg of PMMA to 110°C. google.com The crosslinking action of octa-o-allylsucrose, therefore, provides a powerful tool for engineering polymers with high dimensional stability at elevated temperatures.

Theoretical and Computational Chemistry Approaches in Octa O Allylsucrose Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules. These methods are particularly powerful for elucidating complex reaction mechanisms, identifying transient species like radical intermediates, and characterizing the transition states that govern reaction rates.

Studies on Radical Intermediates and Transition States

The thermal stabilization effect of octa-o-allylsucrose when incorporated into polymers like poly(methyl methacrylate) (PMMA) has been a subject of significant interest. Experimental studies have proposed that sucrose (B13894) ethers impart thermal stability through a unique radical-mediated mechanism. researchgate.net At elevated temperatures where PMMA is unstable (e.g., 200°C and above), the polymer undergoes depropagation initiated by radical species. researchgate.net

Quantum chemical calculations are ideally suited to investigate the proposed stabilization pathway. It is hypothesized that the tertiary hydrogens on the sucrose backbone, which are stable at normal polymerization temperatures, become susceptible to chain transfer at high temperatures. researchgate.net Computational models can calculate the bond dissociation energy of these C-H bonds and the activation energy for hydrogen abstraction by polymer macroradicals. This allows for a quantitative assessment of the feasibility of the chain transfer step.

The proposed mechanism involves the following key events, each of which can be modeled computationally:

Hydrogen Abstraction: A polymer macroradical abstracts a tertiary hydrogen from the sucrose ether.

Radical Intermediate Formation: This creates a stable radical on the sucrose backbone.

Fragmentation: The sucrose radical fragments, producing allyl or crotyl radicals. researchgate.net

Termination: These newly formed, highly reactive radicals can then combine with polymer macroradicals, effectively terminating the depropagation chain reaction and stabilizing the polymer. researchgate.net

Quantum chemical methods can be used to map the potential energy surface of these reaction steps, identifying the structures and energies of the radical intermediates and the transition states connecting them. Such studies provide fundamental insights into why octa-o-allylsucrose is an effective thermal stabilizer, validating the proposed mechanism and providing a basis for designing even more effective additives. researchgate.net

Computational Modeling of Polymerization and Crosslinking Reactions

Octa-o-allylsucrose is a versatile monomer due to its eight reactive allyl groups, which can be modified and polymerized to form complex, crosslinked networks. researchgate.netresearchgate.net Two notable polymerization routes are the epoxidation of the allyl groups followed by curing, and thiol-ene photopolymerization.

In the first route, octa-o-allylsucrose is treated with an epoxidizing agent to convert the allyl double bonds into oxirane rings, yielding epoxy allyl sucrose (EAS). researchgate.net This multifunctional epoxy monomer can then be cured, for example, with amines like diethylenetriamine (B155796) (DETA), to form a rigid thermoset polymer. researchgate.net The degree of epoxidation is a critical parameter that dictates the crosslink density and, consequently, the material properties of the final polymer, such as its glass transition temperature (Tg). researchgate.net

Computational models can elucidate the kinetics and thermodynamics of both the epoxidation and curing reactions. By calculating activation energies for different reaction pathways, these models can help optimize reaction conditions to control the degree of epoxidation and the subsequent curing process. For instance, modeling can predict how the reactivity of the epoxy groups changes as the curing reaction proceeds and the network becomes more constrained.

The following table, based on experimental data, illustrates the relationship between the degree of epoxidation in epoxy allyl sucrose (EAS) and the properties of the resulting cured polymer. Computational models aim to predict and explain these relationships from first principles.

| Sample No. | Degree of Epoxidation | Yield (%) | Glass Transition Temp. (Tg) of Cured Polymer (°C) |

|---|---|---|---|

| 1 | 1.6 | 87 | -17.0 |

| 2 | 3.2 | 99 | -1.2 |

| 3 | 3.7 | 95 | 14.0 |

| 4 | 3.7 | 77 | 72.0 |

Data sourced from experimental studies on the epoxidation of octa-O-allyl sucrose and curing with diethylenetriamine (DETA). researchgate.net Samples 1-3 were cured with 0.5 equivalents of DETA, while Sample 4 was cured with 1.0 equivalent.

A second important polymerization method is the thiol-ene reaction, where the allyl groups of octa-o-allylsucrose react with multifunctional thiols under UV irradiation to form a crosslinked polymer network. researchgate.net Computational modeling can simulate this photo-initiated radical process, providing details on reaction kinetics and helping to predict the final structure of the polymer network. researchgate.net

Molecular Dynamics Simulations of Octa-o-allylsucrose Systems

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular interactions. This technique is exceptionally well-suited for studying large, flexible molecules like octa-o-allylsucrose and for simulating the assembly of these molecules into bulk polymer systems.

Conformational Analysis and Intermolecular Interactions

The octa-o-allylsucrose molecule consists of a rigid sucrose core and eight highly flexible O-allyl ether side chains. This structure gives rise to a vast number of possible conformations. Understanding the preferred shapes (conformations) of the molecule and the interactions between its different parts is crucial for predicting how it will behave as a monomer and how it will pack in a polymer network.

MD simulations can be used to explore the conformational landscape of an isolated octa-o-allylsucrose molecule. By simulating the molecule's dynamics at a given temperature, researchers can identify low-energy, stable conformations and understand the transitions between them. These simulations reveal important intramolecular interactions, such as hydrogen bonding (if any hydroxyl groups were present) or van der Waals interactions between the allyl chains, that stabilize certain structures. While specific MD studies on octa-o-allylsucrose are not widely published, the methodology has been successfully applied to similar molecules like trehalose, a disaccharide of glucose, to understand its interactions in biological systems. nih.govmdpi.com

Simulation of Network Formation and Polymer Architecture

One of the most powerful applications of MD is the simulation of the polymerization process itself to predict the final architecture of the crosslinked polymer network. Starting from a simulation box containing multiple octa-o-allylsucrose monomers (or their epoxidized derivatives) and curing agents, reactive MD simulations can model the formation of covalent bonds over time.

These simulations provide unparalleled, atom-level detail on the structure of the resulting network, including:

Crosslink Density: The number of effective crosslinks per unit volume, a key parameter controlling the mechanical stiffness and thermal stability of the material.

Polymer Architecture: The detailed topology of the network, including the distribution of chain lengths between crosslink points.

Free Volume and Porosity: The size and distribution of voids within the polymer network, which influences properties like permeability and the glass transition temperature.

By analyzing the simulated polymer network, researchers can calculate macroscopic properties such as the material's density, thermal expansion coefficient, and mechanical moduli. These predicted properties can then be directly compared with experimental measurements from techniques like Dynamic Mechanical Analysis (DMA) and thermogravimetric analysis (TGA), providing a rigorous test of the computational model and a deeper understanding of the structure-property relationships in these sucrose-based polymers. researchgate.netresearchgate.net

Applications and Future Research Trajectories in Advanced Materials

Development of Bio-based Epoxy Resins and High-Performance Thermosets

Octa-o-allylsucrose serves as a critical precursor for creating bio-based epoxy resins, offering a renewable alternative to conventional petroleum-based materials. researchgate.net The primary method involves the epoxidation of octa-o-allylsucrose, where its eight allyl double bonds are converted into reactive epoxy (oxirane) rings. researchgate.netgoogle.com This process typically uses an oxidizing agent, such as peracetic acid, to produce a molecule commonly referred to as Epoxy Allyl Sucrose (B13894) (EAS). researchgate.netnajah.eduresearchgate.net

The resulting EAS monomers can be cured, often with amine-based hardeners like diethylenetriamine (B155796) (DETA), to form highly crosslinked thermoset networks. researchgate.netresearchgate.net The key advantage of octa-o-allylsucrose is its high functionality; with eight potential reactive sites, it can create polymers with a very high crosslinking density. google.com This dense network structure is fundamental to achieving superior material properties.

Research has demonstrated that thermosets derived from octa-o-allylsucrose exhibit impressive performance characteristics:

High Crosslinking Efficiency: The eight allyl groups enable the crosslinking of numerous polymer chains, leading to a more efficient and robust network compared to commercial crosslinkers that typically have only two to four reactive sites. google.com

Enhanced Thermal Stability: When incorporated into other polymers, such as poly(methyl methacrylate) (PMMA), octa-o-allylsucrose provides unprecedented thermal stability. researchgate.netresearchgate.net PMMA containing 0.1-1.0 mol% of octa-o-allylsucrose shows a degradation temperature between 334°C and 354°C, a significant increase from the 284°C degradation point of standard PMMA. researchgate.netresearchgate.net This stability is attributed to the ability of the allyl groups to quench radicals formed during thermal depolymerization at high temperatures. google.com

Comparable Curing Properties: Studies comparing EAS with the widely used petroleum-based epoxy, diglycidyl ether of bisphenol A (DGEBA), show that EAS can be cured under similar conditions. researchgate.net For instance, EAS cured with DETA at 100-125°C exhibits a heat of cure of approximately 108.8 kJ/mol per epoxy group, which is comparable to that of DGEBA. researchgate.net

Tunable Glass Transition Temperature (Tg): The glass transition temperature of the final thermoset, a key indicator of its operational temperature range, can be controlled. Depending on the degree of epoxidation and the amount of curing agent used, the Tg of cured EAS resins can range from -17°C to 72°C. researchgate.net While this is lower than the maximum Tg achievable with DGEBA (134°C), it demonstrates significant versatility for various applications. researchgate.net

| Property | Epoxy Allyl Sucrose (EAS) System | Diglycidyl Ether of Bisphenol A (DGEBA) System | Notes |

|---|---|---|---|

| Curing Temperature | 100 - 125 °C | 100 - 125 °C | With Diethylenetriamine (DETA) curing agent. |

| Heat of Cure (ΔH) | ~108.8 kJ/mol epoxy | ~108.8 kJ/mol epoxy | Indicates similar reaction energetics. |

| Max. Glass Transition Temp. (Tg) | 72 °C | 134 °C | Tg for EAS is tunable based on formulation. |

Role in Sustainable Polymer Chemistry and Bio-sourced Materials

The use of octa-o-allylsucrose is a prime example of sustainable polymer chemistry in action. By utilizing sucrose, an abundant, low-cost, and renewable agricultural feedstock, chemists can synthesize complex and highly functional monomers, reducing the reliance on finite petrochemical resources. researchgate.netresearchgate.netcsct.ac.uk This aligns with the principles of green chemistry and the development of a circular economy. mdpi.com

The conversion of sucrose into value-added polymers represents a significant advancement in creating bio-sourced materials. csct.ac.ukunl.pt Octa-o-allylsucrose and its derivatives are being used to create polymers with a substantial bio-based content, addressing the growing demand for environmentally friendly products. researchgate.netscispace.com

Key contributions to sustainable polymer chemistry include:

Replacing Petroleum-Based Components: EAS resins are being developed as direct replacements for petroleum-derived epoxies like DGEBA in applications such as coatings and adhesives. researchgate.net

Creating Biodegradable Materials: Research has shown that crosslinking agents derived from sucrose, such as allyl sucrose and epoxy allyl sucrose, can be used to synthesize biodegradable superabsorbent polymers. najah.eduresearchgate.netnajah.edu These materials demonstrate degradation under the influence of microorganisms, offering an advantage over non-biodegradable synthetic polymers. najah.edu

Improving Existing Materials: The incorporation of octa-o-allylsucrose into conventional plastics not only enhances their properties, like the thermal stability of PMMA, but also increases their bio-based content. researchgate.net

Novel Research Directions for Octa-o-allylsucrose in Specialty Polymers

Beyond its use in thermosets, the unique structure of octa-o-allylsucrose opens up novel research avenues for creating specialty polymers with tailored functionalities.

One of the most promising areas is its use as a high-performance additive. The remarkable ability of octa-o-allylsucrose to enhance the thermal stability of PMMA points to its potential as a stabilizing agent in a variety of other polymer systems. researchgate.netresearchgate.net The proposed mechanism involves hydrogen transfer from the sucrose backbone to quench degrading polymer radicals at high temperatures, a process that is highly effective due to the molecule's structure. google.comresearchgate.net

Another innovative application is in the field of functional hydrogels and specialty resins. nih.gov Researchers have explored the copolymerization of allyl sucrose with monomers like acrylic acid to create ion-exchange resins. wikipedia.orgresearchgate.net These porous, crosslinked polymers have potential applications in water purification and separation processes.

Furthermore, octa-o-allylsucrose and its epoxidized form (EAS) are being investigated as crosslinkers for a new class of superabsorbent polymers (SAPs). researchgate.netnajah.eduresearchgate.net These materials, which can absorb and retain large quantities of water, are synthesized by polymerizing acrylic acid in the presence of the sucrose-based crosslinker. najah.edu SAPs crosslinked with EAS have shown high absorbency under load, indicating the formation of strong, effective gel networks, making them suitable for applications in agriculture and hygiene products. researchgate.netnajah.edu The exploration of related sucrose ethers, such as methallyl sucrose derivatives, which demonstrate different curing behaviors, also represents an active area of research for developing new polymers with unique properties. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octa-o-allylsucrose, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis of Octa-o-allylsucrose typically involves allylation of sucrose under controlled conditions. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios of allyl bromide to sucrose hydroxyl groups. To ensure reproducibility, document reaction times, purification steps (e.g., column chromatography with silica gel), and characterization data (e.g., H NMR for allyl proton integration). Detailed experimental protocols should align with guidelines for replicability, as emphasized in scientific reporting standards .

Q. Which spectroscopic techniques are most effective for characterizing Octa-o-allylsucrose, and how should data interpretation be standardized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming allyl group attachment and sucrose backbone integrity. Compare chemical shifts with reference spectra of allylated carbohydrates .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity. Use isotopic pattern analysis to distinguish between incomplete substitution products.

- Infrared Spectroscopy (IR) : Monitor allyl C=C stretching vibrations (~1640 cm) and hydroxyl group reduction post-allylation.

- Standardized data interpretation requires cross-referencing with established databases (e.g., SciFinder, PubChem) and adherence to IUPAC guidelines .

Q. How can researchers design experiments to assess the thermal stability of Octa-o-allylsucrose under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air atmospheres (25–500°C, 10°C/min) to determine decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 1–3 months, periodically analyzing via HPLC for degradation products. Document protocols in line with reproducibility standards .

Advanced Research Questions

Q. How does the stereochemistry of Octa-o-allylsucrose influence its reactivity in glycosylation reactions?

- Methodological Answer :

- Stereochemical Analysis : Use NOESY NMR to determine spatial proximity of allyl groups and sucrose hydroxyls. Correlate with glycosylation efficiency using model acceptors (e.g., methanol or thioglycosides).

- Kinetic Studies : Compare reaction rates of stereoisomers under identical conditions (e.g., BF-EtO catalysis).

- Computational modeling (DFT) can predict transition-state energies and regioselectivity .

Q. How can contradictions in reported catalytic efficiencies of Octa-o-allylsucrose across solvent systems be resolved?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary solvent polarity (e.g., ε values from hexane to DMSO), temperature, and substrate concentrations. Use multivariate regression to identify dominant factors.

- Error Source Analysis : Replicate conflicting studies with identical reagents and equipment. Cross-validate using independent techniques (e.g., P NMR for phosphorylated intermediates).

- Apply frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses and experimental design .

Q. What statistical approaches are recommended to resolve discrepancies in bioactivity data for Octa-o-allylsucrose derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols). Use random-effects models to account for heterogeneity.

- Principal Component Analysis (PCA) : Identify outliers or confounding factors in high-dimensional datasets (e.g., IC values across cancer cell lines).

- Ensure compliance with data transparency standards, as outlined in social science research methodologies .

Q. How can computational modeling (e.g., DFT) predict the molecular interactions of Octa-o-allylsucrose in supramolecular assemblies?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate binding energies with host molecules (e.g., cyclodextrins).

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess thermodynamic stability.

- Validate predictions with experimental data (e.g., X-ray crystallography or ITC binding assays) .

Methodological Guidance

Q. How to formulate a rigorous research question for studying Octa-o-allylsucrose’s role in glycopolymer synthesis?

- Framework : Apply PICO (Population: glycopolymer systems; Intervention: Octa-o-allylsucrose as a monomer; Comparison: alternative allylated sugars; Outcome: polymerization efficiency). Ensure alignment with FINER criteria (e.g., feasibility of NMR tracking) .

Q. What strategies mitigate biases in literature reviews on Octa-o-allylsucrose applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.